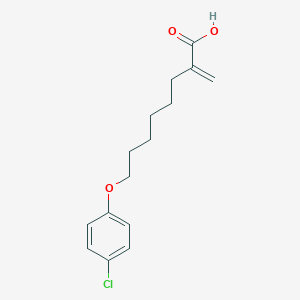

8-(4-Chlorophenoxy)-2-methylideneoctanoic acid

Description

Properties

IUPAC Name |

8-(4-chlorophenoxy)-2-methylideneoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO3/c1-12(15(17)18)6-4-2-3-5-11-19-14-9-7-13(16)8-10-14/h7-10H,1-6,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXFCNVLSFLFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400847 | |

| Record name | 8-(4-Chlorophenoxy)-2-methyleneoctanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124083-17-6 | |

| Record name | 8-(4-Chlorophenoxy)-2-methyleneoctanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Bromooctenoic Acid

Reacting 2-bromooct-2-enoic acid with 4-chlorophenol under acidic conditions forms the corresponding ester. For instance, n-butyl γ-(4-chloro-2-methylphenoxy)-γ-methylbutyrate is synthesized by refluxing the acid with n-butanol and sulfuric acid, achieving 157–158°C boiling point at 0.3 mm Hg.

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using aqueous sodium hydroxide, as seen in the preparation of 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid. For example, adding NaOH (75 mmol) to ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate followed by dilute HCl yields the free acid.

Elimination to Form Methylidene Group

Dehydrohalogenation or dehydration of a β-hydroxy or β-halo intermediate introduces the methylidene group. In Example VI of US 2,818,425, treating γ-methyl-γ-phenoxybutyric acid with sulfuryl chloride at 100°C generates HCl and SO₂, leading to chlorinated intermediates that eliminate to form unsaturated products.

Zinc-Mediated Conjugate Addition

The Reformatsky-like reaction described in CN 102,320,957A offers a route to β-keto acids, which can be dehydrogenated to α,β-unsaturated derivatives. Adapting this method:

-

React 4-chlorophenoxyacetonitrile with α-bromohexanoate in tetrahydrofuran (THF) using zinc dust.

-

Hydrolyze the resulting β-keto ester with NaOH and acidify to yield the β-keto acid.

-

Dehydrogenate the β-keto acid using catalysts like palladium on carbon to form the methylidene group.

Optimization Insights :

-

Molar ratios : A 1:1.4–1.6 ratio of nitrile to α-bromoester maximizes yield.

-

Temperature : THF reflux (66°C) ensures efficient zinc activation.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorophenoxy)-2-methylideneoctanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C15H19ClO3

- Molecular Weight : 284.77 g/mol

- IUPAC Name : 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid

This compound features a chlorophenoxy group, which is significant for its herbicidal properties, and a methylidene functional group that enhances its reactivity.

Herbicidal Activity

This compound is structurally related to phenoxy herbicides, which are widely used to control broadleaf weeds in various crops. Its mechanism of action involves mimicking plant hormones (auxins), leading to uncontrolled growth and eventual death of the target plants.

Table 1: Herbicidal Efficacy Comparison

| Compound Name | Target Weeds | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Thistle, Dock | 200 | 85 |

| 2-Methyl-4-chlorophenoxyacetic Acid (MCPA) | Thistle, Dandelion | 300 | 90 |

| 4-Chloro-2-methylphenoxyacetic Acid (MCPA) | Various Broadleaf Weeds | 250 | 80 |

This table illustrates the comparative efficacy of different herbicides, highlighting the effectiveness of this compound in controlling specific weed species.

Drug Development

The compound has been explored for its potential in drug development, particularly in synthesizing new pharmaceuticals that target metabolic pathways. Its structural similarity to known pharmacologically active compounds makes it a candidate for further research.

Case Study: Synthesis of Novel Antidiabetic Agents

- Researchers have investigated derivatives of this compound for their ability to modulate glucose metabolism.

- Initial studies showed promising results in lowering blood glucose levels in diabetic animal models.

Ecotoxicology

The environmental safety profile of this compound is critical due to its application as a herbicide. Studies have indicated that while effective against target weeds, it poses risks to aquatic ecosystems.

Table 2: Ecotoxicological Data

| Parameter | Value |

|---|---|

| Acute Toxicity (Fish) | LC50 = 5 mg/L |

| Chronic Toxicity (Algae) | EC50 = 0.5 mg/L |

| Biodegradability | Moderate |

These findings emphasize the need for careful management practices when using this compound in agricultural settings to mitigate environmental risks.

Mechanism of Action

The mechanism of action of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Clofibric Acid (2-(4-Chlorophenoxy)-2-methylpropanoic acid)

- CAS : 882-09-7

- Formula : C₁₀H₁₁ClO₃

- Molecular Weight : 214.65 g/mol

- Key Features: Shorter carbon chain (propanoic acid backbone). Lacks a methylidene group but has a methyl group at the α-position. Applications: Widely used as a lipid regulator in drugs like clofibrate . Physicochemical Properties:

- Log Kow: 0.9–1.88 (moderate lipophilicity) .

- Melting Point: 120–122°C .

Fenofibric Acid (2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoic acid)

- CAS : 42017-89-0

- Formula : C₁₇H₁₅ClO₄

- Molecular Weight : 318.75 g/mol

- Key Features: Contains a 4-chlorobenzoyl group attached to the phenoxy ring. Used in fenofibrate, a drug for hypertriglyceridemia . Higher molecular weight and lipophilicity compared to clofibric acid.

2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropanoic acid

- CAS : 169280-21-1

- Formula : C₁₄H₁₆ClO₃

- Molecular Weight : 277.73 g/mol

- Key Features: Substituted with a 4-chlorobutanoyl group instead of a phenoxy group. Potential intermediate in pharmaceutical synthesis .

Functional Derivatives

Ethyl 8-(4-Chlorophenoxy)-2-methylideneoctanoate

2-(4-Chlorophenoxy)butanoic Acid Derivatives

- Example: Methyl ester of 2-(4-chlorophenoxy)butanoic acid

- Key Features: Butanoic acid backbone with a shorter chain than the target compound. Lower molecular weight (~228.68 g/mol) and altered pharmacokinetic properties .

Comparative Data Table

Research Findings and Implications

Structural Influence on Activity: The methylidene group in this compound may enhance reactivity in Michael addition or polymerization reactions compared to saturated analogs . Longer carbon chains (e.g., octanoic vs.

Environmental Persistence: Chlorophenoxy compounds like clofibric acid exhibit high environmental persistence due to stable aromatic and ether linkages . The target compound may share this trait, necessitating ecological risk assessments.

Synthetic Utility: Ethyl 8-(4-chlorophenoxy)-2-methylideneoctanoate serves as a key intermediate in enantioselective syntheses, such as the production of etomoxir analogs .

Biological Activity

8-(4-Chlorophenoxy)-2-methylideneoctanoic acid, also known by its CAS number 124083-17-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer effects, supported by case studies and research findings.

Chemical Structure

The compound features a chlorophenoxy group linked to a methylideneoctanoic acid moiety, which contributes to its biological activity. The presence of the chlorophenyl group is often associated with enhanced bioactivity due to its electron-withdrawing properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria.

- Study Findings :

| Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|

| E. coli | 17.66 | 2.19 |

| Staphylococcus aureus | 15.33 | 3.5 |

| Pseudomonas aeruginosa | 14.33 | 3.04 |

| Bacillus subtilis | 13.00 | 3.4 |

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly in relation to colorectal cancer cells.

- Case Study : A study evaluated the cytotoxic effects of the compound on Caco-2 cells (human colorectal carcinoma). The results indicated an IC50 value of approximately 17.51 µg/mL, suggesting that the compound effectively induces apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells (CC50 = 165.24 µg/mL) .

The mechanism through which this compound exerts its effects involves multiple pathways:

- Apoptosis Induction : Flow cytometric analysis revealed that treatment with the compound significantly increased the apoptotic rate in Caco-2 cells compared to untreated controls.

- Molecular Docking Studies : In silico analyses suggest that the compound may interact with specific protein targets involved in cancer cell proliferation and survival, providing insights into its therapeutic potential .

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid in laboratory settings?

- Methodological Answer :

- Always wear PPE: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps.

- Waste disposal must follow biohazard protocols; segregate organic waste and coordinate with certified disposal services to avoid environmental contamination .

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation, particularly for inhalation or ingestion incidents .

Q. What are the foundational steps for synthesizing this compound?

- Methodological Answer :

- Start with chlorophenoxyacetic acid derivatives as precursors (e.g., 4-chlorophenoxyacetic acid) and employ esterification or alkylation to introduce the methylidene group .

- Optimize reaction conditions (e.g., temperature: 110–120°C, solvent: anhydrous THF) to minimize side products. Monitor progress via TLC or HPLC .

- Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity via NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H NMR (δ 5.2–5.8 ppm for methylidene protons) and FT-IR (C=O stretch ~1700 cm⁻¹) for structural confirmation .

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment. Compare retention times with reference standards .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Use density functional theory (DFT) to model reaction pathways, identifying transition states and energy barriers for methylidene group formation .

- Integrate AI-driven tools (e.g., COMSOL Multiphysics) to simulate solvent effects and predict optimal reaction kinetics. Validate with empirical rate constants .

- Apply molecular docking studies to explore interactions with biological targets, such as enzymes or receptors, for drug development applications .

Q. What strategies are effective for impurity profiling and mitigation during synthesis?

- Methodological Answer :

- Identify common impurities (e.g., chlorinated byproducts or unreacted intermediates) using LC-MS and GC-MS .

- Implement orthogonal purification: Combine recrystallization (ethanol/water) with preparative HPLC to isolate the target compound .

- Track impurity origins via DOE (design of experiments), varying catalysts (e.g., Pd/C vs. Raney Ni) and reaction times to suppress side reactions .

Q. How do structural modifications to the chlorophenoxy moiety affect bioactivity?

- Methodological Answer :

- Synthesize analogs (e.g., replacing 4-chloro with bromo or methyl groups) and compare IC₅₀ values in bioassays (e.g., enzyme inhibition) .

- Use QSAR (quantitative structure-activity relationship) models to correlate electronic (Hammett σ) or steric parameters with activity trends .

- Perform crystallographic studies to analyze binding modes in protein active sites, leveraging XRD or cryo-EM data .

Q. What experimental design principles enhance yield and reproducibility?

- Methodological Answer :

- Apply factorial design (e.g., 2³ factorial matrix) to test variables: temperature, solvent polarity, and catalyst concentration .

- Use response surface methodology (RSM) to identify optimal conditions. For example, a central composite design can maximize yield while minimizing cost .

- Validate robustness via interlab reproducibility studies, ensuring protocols are transferable .

Q. What mechanisms underlie the compound’s degradation under varying pH conditions?

- Methodological Answer :

- Conduct accelerated stability studies (pH 1–13, 40–60°C) and monitor degradation via UPLC-PDA. Identify hydrolytic cleavage points (e.g., ester bonds) .

- Propose degradation pathways using LC-MS/MS to detect intermediate fragments (e.g., chlorophenol derivatives) .

- Stabilize the compound using buffering agents (e.g., citrate buffer at pH 5–6) or lyophilization for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.